Mal-PEG5-amine TFA salt
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Overview
Description
Mal-PEG5-amine TFA salt is a compound that serves as a polyethylene glycol (PEG) linker containing a maleimide group and an amine group. The hydrophilic PEG spacer increases solubility in aqueous media. The amine group is reactive with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (ketone, aldehyde), while the maleimide group reacts with thiol groups to form covalent bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG5-amine TFA salt involves the reaction of a PEG chain with a maleimide group and an amine group. The PEG chain is typically functionalized with a maleimide group at one end and an amine group at the other. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in a reagent grade for research purposes .
Chemical Reactions Analysis
Types of Reactions
Mal-PEG5-amine TFA salt undergoes various types of chemical reactions, including:
Substitution Reactions: The amine group can react with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde).
Addition Reactions: The maleimide group reacts with thiol groups to form covalent bonds
Common Reagents and Conditions
Carboxylic Acids: React with the amine group under acidic or basic conditions.
Activated NHS Esters: React with the amine group in the presence of a base.
Carbonyls (Ketone, Aldehyde): React with the amine group under mild conditions.
Thiol Groups: React with the maleimide group to form stable thioether linkages
Major Products Formed
The major products formed from these reactions include PEGylated biomolecules and conjugates, which are used in various scientific and industrial applications .
Scientific Research Applications
Mal-PEG5-amine TFA salt has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PEGylated compounds and conjugates.
Biology: Facilitates the attachment of biomolecules to surfaces or other biomolecules.
Medicine: Used in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Employed in the production of PEGylated materials and coatings
Mechanism of Action
The mechanism of action of Mal-PEG5-amine TFA salt involves the formation of covalent bonds between the maleimide group and thiol groups, as well as between the amine group and carboxylic acids, activated NHS esters, or carbonyls. These reactions enable the compound to act as a versatile linker for bio-conjugation and PEGylation .
Comparison with Similar Compounds
Similar Compounds
- Mal-PEG2-amine TFA salt
- Mal-PEG8-amine TFA salt
- Mal-PEG-NHS ester
- Mal-PEG-PFP ester
- Mal-PEG-acid
Uniqueness
Mal-PEG5-amine TFA salt is unique due to its specific PEG chain length (five ethylene glycol units), which provides an optimal balance between solubility and reactivity. This makes it particularly suitable for applications requiring a moderate PEG spacer length .
Biological Activity
Mal-PEG5-amine TFA salt is a specialized compound extensively utilized in bioconjugation and drug delivery systems. This article delves into its biological activity, synthesis, applications, and research findings.
Compound Overview
Chemical Structure and Properties:
- Molecular Formula: C16H28N2O7
- Molecular Weight: 360.4 g/mol
- Functional Groups: Maleimide and amine groups linked through a polyethylene glycol (PEG) chain.
- Form: Trifluoroacetic acid (TFA) salt, enhancing solubility and stability in biological environments.
The maleimide group allows selective conjugation with thiol-containing molecules, while the amine group provides additional reactive sites for further modifications. This unique structure contributes to the compound's significant biological activity, particularly in targeted drug delivery systems.
This compound operates primarily through the following mechanisms:
- Selective Conjugation : The maleimide-thiol reaction is highly efficient, facilitating stable conjugate formation with various biomolecules. This specificity is crucial for developing targeted therapies.
- Enhanced Solubility and Stability : The PEG moiety increases the solubility of conjugated drugs, improving their pharmacokinetic properties by enhancing circulation time and reducing off-target effects .
- Biocompatibility : PEGylation reduces immunogenicity, making this compound an ideal candidate for therapeutic applications.
Applications in Drug Delivery
This compound is particularly effective in constructing antibody-drug conjugates (ADCs), which allow for the targeted delivery of cytotoxic agents directly to cancer cells. This minimizes systemic toxicity while maximizing therapeutic efficacy.
Table 1: Applications of this compound
Application | Description |
---|---|
Antibody-Drug Conjugates (ADCs) | Enables selective targeting of cancer cells with minimal side effects |
Bioconjugation | Facilitates the attachment of drugs to antibodies or other biomolecules |
Drug Delivery Systems | Enhances solubility and stability of therapeutic agents in biological systems |
Research Findings
Recent studies have highlighted the efficacy of this compound in various experimental setups:
- Targeted Drug Delivery : Research indicates that conjugating drugs with Mal-PEG5-amine significantly improves their therapeutic index by enhancing localization at tumor sites while reducing off-target effects .
- Pharmacokinetics : Studies show that PEGylation alters the pharmacokinetic properties of drugs, leading to improved circulation times and reduced clearance rates from the body . For example, ADCs utilizing this compound demonstrated higher stability and prolonged half-life in circulation compared to non-PEGylated counterparts.
- Case Studies : In a notable case study involving a PEGylated cytotoxic agent, researchers observed a significant increase in tumor regression rates compared to traditional formulations .
Properties
IUPAC Name |
1-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O7/c17-3-5-21-7-9-23-11-13-25-14-12-24-10-8-22-6-4-18-15(19)1-2-16(18)20/h1-2H,3-14,17H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKGLTLDTNDDEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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